N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide
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Description
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C25H22FN7O2 and its molecular weight is 471.496. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Antiulcerogenic Properties
Research has demonstrated the synthesis of pyrazolo[1,5-a]pyrimidines, exploring the relationship between structural modifications and their anti-inflammatory properties. Notably, certain derivatives exhibited significant anti-inflammatory activity with a better therapeutic index compared to reference drugs, such as phenylbutazone and indomethacin, while being devoid of ulcerogenic activity. This highlights their potential for safer anti-inflammatory treatments (Auzzi et al., 1983).
Neurodegenerative and Neuropsychiatric Disease Treatment
Another study focused on the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1), identifying a novel compound with picomolar inhibitory potency. This compound showed good efficacy in vivo and is under clinical development for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other disorders (Li et al., 2016).
Neuroinflammation Imaging
A series of novel pyrazolo[1,5-a]pyrimidines were synthesized for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO and were evaluated as in vivo PET-radiotracers for neuroinflammation, demonstrating their applicability in neuroimaging (Damont et al., 2015).
Antibacterial Activity
Research into oxazolidinone derivatives, which include structural elements related to the chemical , has shown promise in treating Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). The study identified phase I metabolites and suggested pathways for the metabolic biotransformation of a novel linezolid analogue, providing insights into the development and validation of analytical methods for quantification and further pharmacodynamics studies (Sang et al., 2016).
properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O2/c1-16-14-21(28-22(34)9-5-8-17-6-3-2-4-7-17)33(31-16)25-29-23-20(24(35)30-25)15-27-32(23)19-12-10-18(26)11-13-19/h2-4,6-7,10-15H,5,8-9H2,1H3,(H,28,34)(H,29,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNIHJUHXLYJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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